molecular formula C9H11N5O3 B8702448 ACETAMIDE,N-(6-AMINO-1,2,3,4-TETRAHYDRO-1,3-DIMETHYL-2,4-DIOXO-PYRIMIDIN-5-YL)-2-CYANO- CAS No. 5463-54-7

ACETAMIDE,N-(6-AMINO-1,2,3,4-TETRAHYDRO-1,3-DIMETHYL-2,4-DIOXO-PYRIMIDIN-5-YL)-2-CYANO-

Cat. No. B8702448
Key on ui cas rn: 5463-54-7
M. Wt: 237.22 g/mol
InChI Key: IAFPLSAVZUDFSX-UHFFFAOYSA-N
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Patent
US04451652

Procedure details

A mixture of 5,6-diamino-1,3-dimethyluracil hydrate (19.0 g, 0.11 mole) and cyanoacetic acid (19.0 g, 0.22 mole) is heated to 120°-130° C. under a nitrogen atmosphere. The mixture melts and resolidifies within thirty minutes. The resolidified residue is cooled to room temperature and is taken up in acetone. The residue is collected on a filter, recrystallized in water using decolorizing carbon, dried, and triturated under vacuum to yield 5-cyanoacetamido-6-amino-1,3-dimethyluracil as a solid (14.2 g; 54%).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH2:2][C:3]1[C:4](=[O:13])[N:5]([CH3:12])[C:6](=[O:11])[N:7]([CH3:10])[C:8]=1[NH2:9].[C:14]([CH2:16][C:17](O)=[O:18])#[N:15]>CC(C)=O>[C:14]([CH2:16][C:17]([NH:2][C:3]1[C:4](=[O:13])[N:5]([CH3:12])[C:6](=[O:11])[N:7]([CH3:10])[C:8]=1[NH2:9])=[O:18])#[N:15] |f:0.1|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
O.NC=1C(N(C(N(C1N)C)=O)C)=O
Name
Quantity
19 g
Type
reactant
Smiles
C(#N)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated to 120°-130° C. under a nitrogen atmosphere
WAIT
Type
WAIT
Details
resolidifies within thirty minutes
CUSTOM
Type
CUSTOM
Details
The residue is collected on a filter
CUSTOM
Type
CUSTOM
Details
recrystallized in water using
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
triturated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC(=O)NC=1C(N(C(N(C1N)C)=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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